4-(Benzyloxy)pentanoic Acid
Description
Significance of Pentanoic Acid Scaffolds in Organic Synthesis
Pentanoic acid, also known as valeric acid, and its derivatives are important scaffolds in organic chemistry. wikipedia.org The five-carbon chain of pentanoic acid provides a versatile framework that can be modified to create a wide array of molecules. wikipedia.orgontosight.ai These scaffolds are found in numerous natural products and are utilized in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. ontosight.airesearchgate.net The carboxylic acid group of the pentanoic acid moiety can readily undergo reactions to form esters, amides, and other derivatives, making it a key functional group for constructing larger molecules. The straight-chain alkyl nature of pentanoic acid also influences the physical properties, such as hydrophobicity, of the molecules it is incorporated into. foodb.ca
Pentanoic acid derivatives have been investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, depending on the other functional groups present in the molecule. ontosight.aiontosight.aiontosight.ai This has led to their use in medicinal chemistry and drug development. ontosight.aiontosight.ai For instance, some derivatives are being explored for their ability to modulate metabolic pathways. ontosight.ai
Role of Benzyloxy Protecting Groups in Complex Molecule Construction
In the synthesis of complex molecules with multiple reactive sites, it is often necessary to temporarily block one functional group to allow a reaction to occur selectively at another. univpancasila.ac.idwiley.com This is the role of a protecting group. univpancasila.ac.idwiley.com The benzyloxy group (BnO-), derived from benzyl (B1604629) alcohol, is a widely used protecting group for alcohols. wikipedia.orglibretexts.org
The benzyl group is generally stable under a variety of reaction conditions, including acidic and basic environments, making it a robust choice for multi-step syntheses. wikipedia.orgorganic-chemistry.org It is introduced by reacting the alcohol with a benzyl halide, such as benzyl bromide, in the presence of a base. organic-chemistry.org
A key advantage of the benzyloxy group is that it can be removed under relatively mild conditions, most commonly through catalytic hydrogenolysis. wiley.comorganic-chemistry.org This process typically involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst (Pd/C), which cleaves the benzyl ether bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.org Other methods for deprotection include the use of strong acids or oxidative cleavage, although these are less common. organic-chemistry.orgnih.gov The ability to selectively remove the benzyloxy group without affecting other parts of the molecule is crucial for the successful synthesis of complex target structures. rsc.org
Overview of Research Trajectories Involving 4-(Benzyloxy)pentanoic Acid and its Structural Analogues
This compound and its structural analogues serve as important intermediates and building blocks in various research applications, particularly in organic and medicinal chemistry.
Synthesis of Bioactive Molecules:
Derivatives of pentanoic acid are of interest for their potential therapeutic applications. smolecule.com For example, a structural analogue, (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, is used as a building block in the synthesis of modified peptides. smolecule.commedchemexpress.com These peptides can be used to study protein-protein interactions or as potential therapeutic agents. smolecule.com Another analogue, 5-(4-benzyloxyphenyl)-4S-(7-phenylheptanoylamino)pentanoic acid, has been investigated for its potential biological activities. ontosight.aircsb.org
Polymer Chemistry:
5-(Benzyloxy)pentanoic acid has been used in polymer chemistry, specifically in the synthesis of copolyesters through lipase-catalyzed ring-opening polymerization of δ-valerolactone derivatives.
Asymmetric Synthesis:
The synthesis of specific stereoisomers of molecules is crucial in drug development. An Evans asymmetric methylation of 5-(benzyloxy)pentanoic acid has been described as a key step in the total synthesis of natural products like (-)-curcuphenol. researchgate.net
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C12H16O3 | 208.25 | Pentanoic acid backbone with a benzyloxy group at the 4-position. |
| 5-(Benzyloxy)pentanoic acid | C12H16O3 | 208.25 | Benzyl ether attached to the fifth carbon of a pentanoic acid backbone. |
| (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid | C17H25NO5 | 323.38 | A threonine derivative with benzyloxy and tert-butoxycarbonyl protecting groups. smolecule.commedchemexpress.com |
| 5-(4-Benzyloxyphenyl)-4S-(7-phenylheptanoylamino)pentanoic acid | C31H37NO4 | 499.64 | A pentanoic acid derivative with benzyloxyphenyl and phenylheptanoylamino groups. rcsb.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C12H16O3/c1-10(7-8-12(13)14)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) |
InChI Key |
ZSNARBRCLVHYKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyloxy Pentanoic Acid and Its Direct Precursors
Established Chemical Synthesis Routes
Conventional synthetic strategies for 4-(benzyloxy)pentanoic acid rely on well-established, high-yielding reactions that are common in organic synthesis. These linear pathways involve sequential functional group manipulations, including protection, etherification, and deprotection steps.
The Williamson ether synthesis is a fundamental and widely used method for forming ethers, including the benzyloxy group in the target molecule. organic-chemistry.orgfrancis-press.com This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide. masterorganicchemistry.com
In the context of synthesizing this compound, the process involves the deprotonation of the hydroxyl group of a 4-hydroxypentanoate (B1260314) ester precursor using a strong base, followed by reaction with a benzyl (B1604629) halide, such as benzyl bromide. organic-chemistry.org The use of an ester form of the precursor, for instance, ethyl 4-hydroxypentanoate, is critical to prevent the competing intramolecular cyclization that forms γ-valerolactone.
Common bases for generating the alkoxide include sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction is typically performed under anhydrous conditions to avoid side reactions.
| Parameter | Details |
| Precursor | Ethyl 4-hydroxypentanoate |
| Reagent | Benzyl bromide (BnBr) |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Mechanism | SN2 |
| Typical Yield | ~70% |
This interactive table summarizes typical conditions for the Williamson ether synthesis step.
The formation of the final carboxylic acid moiety is typically the last step in the synthesis, achieved through the hydrolysis of a precursor ester, such as ethyl 4-(benzyloxy)pentanoate. smolecule.comresearchgate.net This strategy is employed because the carboxylic acid group is often protected as an ester to prevent it from interfering with earlier reaction steps, like the base-mediated Williamson ether synthesis.
Ester hydrolysis can be performed under either acidic or alkaline conditions. savemyexams.com
Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester under reflux with a dilute mineral acid like sulfuric acid (H₂SO₄). savemyexams.com Because the reaction reaches equilibrium, it may not proceed to completion. savemyexams.com
Alkaline Hydrolysis (Saponification) : This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). savemyexams.com The reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a stable carboxylate salt. savemyexams.com To obtain the final carboxylic acid, the reaction mixture must be subsequently acidified (e.g., with HCl) to protonate the carboxylate salt. savemyexams.com This is often the preferred method due to its high conversion rate.
| Hydrolysis Type | Conditions | Reversibility | Final Product |
| Acidic | Dilute H₂SO₄, Heat (Reflux) | Reversible savemyexams.com | Carboxylic Acid + Alcohol |
| Alkaline | Dilute NaOH, Heat (Reflux), then Acidification | Irreversible savemyexams.com | Carboxylate Salt + Alcohol, then Carboxylic Acid |
This interactive table compares acid and alkaline hydrolysis for the final deprotection step.
The synthesis of this compound is generally accomplished through a linear pathway. This approach involves the sequential modification of a single starting material. A plausible and efficient linear synthesis begins with γ-valerolactone (GVL), a readily available biomass-derived chemical.
The multi-step sequence is as follows:
Esterification/Lactone Opening : γ-Valerolactone is treated with an alcohol (e.g., ethanol) under acidic conditions to open the ring and form the corresponding ester of 4-hydroxypentanoic acid (e.g., ethyl 4-hydroxypentanoate). This step simultaneously forms the ester and liberates the hydroxyl group needed for the next step.
Williamson Ether Synthesis : The resulting hydroxy-ester is then subjected to Williamson ether synthesis as described in section 2.1.1. The hydroxyl group is deprotonated with a base like NaH and reacted with benzyl bromide to form ethyl 4-(benzyloxy)pentanoate.
Hydrolysis : The final step is the saponification of the ester group, as detailed in section 2.1.2. Treatment with aqueous NaOH followed by an acidic workup cleaves the ester, yielding the target molecule, this compound.
This linear approach is advantageous as it builds the molecule in a logical, step-by-step fashion from an accessible precursor.
Modern Synthetic Innovations
Recent advancements in synthetic methodology offer greener, more efficient, and safer alternatives to traditional batch processing. Continuous flow and mechanochemical techniques represent two such innovative approaches that could be applied to the synthesis of this compound.
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automation and high-throughput production. nih.govrsc.org
For the synthesis of this compound, flow chemistry could be applied to several steps. Notably, Williamson ether syntheses have been successfully adapted to flow processes. nih.gov Research has shown that benzylations can be achieved with residence times of only a few minutes in a flow reactor, a dramatic improvement over the several hours typically required in batch reactions. nih.gov This rapid conversion is due to the efficient mixing and precise temperature control possible in flow systems, which can be operated at higher temperatures safely. nih.govacs.org A hypothetical flow synthesis could telescope the lactone opening, etherification, and even hydrolysis steps, minimizing manual handling and purification between stages.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 3–16 hours nih.gov | ~6 minutes nih.gov |
| Temperature Control | Slower, potential for exotherms | Precise, rapid heating/cooling nih.gov |
| Scalability | Limited by vessel size | Scaled by running longer (production rate) nih.gov |
| Safety | Handling of large quantities of reactive materials | Small reaction volumes, transient reactive intermediates rsc.org |
This interactive table compares conventional batch processing with continuous flow for a key benzylation reaction.
Mechanochemistry utilizes mechanical force, such as grinding or milling in a ball mill, to induce chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). researchgate.netrsc.org This approach is a cornerstone of green chemistry, as it significantly reduces solvent waste and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions. rsc.org
Mechanochemical methods have been successfully developed for a variety of transformations relevant to the synthesis of this compound, including the formation of amides from carboxylic acids and esters, rsc.orgnih.govorganic-chemistry.org and the synthesis of ethers. acs.org A mechanochemical Williamson ether synthesis could be envisioned where solid ethyl 4-hydroxypentanoate, a solid base (e.g., potassium carbonate), and benzyl bromide are milled together. This solvent-free approach would simplify the workup procedure and reduce the environmental impact of the synthesis. The development of such a method would align with the growing demand for sustainable chemical manufacturing. researchgate.net
Advanced Synthetic Approaches and Stereoselective Synthesis of 4 Benzyloxy Pentanoic Acid Derivatives
Chiral Synthesis Strategies
The creation of specific stereoisomers of 4-(benzyloxy)pentanoic acid derivatives is paramount for their application in fields like drug development. Chiral synthesis strategies are employed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.
Asymmetric Induction in the Formation of Chiral Centers at the Pentanoic Acid Backbone
Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another, guided by a chiral feature in the substrate, reagent, or catalyst. spjainsasaram.co.in This is a critical strategy for establishing the stereochemistry of the pentanoic acid backbone.
One approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Evans' oxazolidinone auxiliaries, for example, are widely used for creating carbon-carbon bonds with high diastereoselectivity. arkat-usa.org The auxiliary is later removed, yielding the desired chiral product. arkat-usa.org
Another powerful technique is the asymmetric functionalization of C-H bonds. While challenging, the desymmetrization of prochiral centers, such as the α-carbon in certain pentanoic acid precursors, can be achieved through transition-metal catalysis. nih.gov This method offers a direct route to enantioenriched products. nih.gov Furthermore, organocatalysis, using small organic molecules as catalysts, has emerged as a valuable tool for asymmetric synthesis. For instance, cinchona alkaloids have been explored as catalysts in the halolactonization of 5-aryl-4-pentenoic acids, forming chiral ion pairs that influence the stereochemical course of the reaction. clockss.org
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with pre-existing chirality. This is often achieved by controlling the approach of a reagent to a chiral substrate.
A notable example is the diastereoselective reduction of keto groups. For instance, the reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones and their ring-opened keto amide tautomers using L-Selectride can yield syn-diastereomers with high selectivity. researchgate.net Similarly, the reduction of certain keto amides can be influenced by the choice of reducing agent, with some reagents favoring the formation of anti-diastereomers. researchgate.net
The use of chiral auxiliaries, as mentioned earlier, is also a cornerstone of diastereoselective synthesis. arkat-usa.org By attaching a chiral auxiliary to a precursor of this compound, subsequent reactions can be directed to form a specific diastereomer. The auxiliary is then cleaved to provide the target molecule with high diastereomeric purity. arkat-usa.org
Enzymatic and Biocatalytic Pathways
Enzymes and whole-cell biocatalysts offer highly selective and environmentally benign alternatives to traditional chemical synthesis. Their ability to catalyze reactions with high enantio- and regioselectivity under mild conditions makes them ideal for the synthesis of chiral compounds like this compound derivatives. mdpi.comcore.ac.uk
Enzymatic Resolution Techniques for Enantiomeric Purity
Enzymatic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. numberanalytics.com This method relies on the ability of an enzyme to selectively react with one enantiomer, leaving the other unreacted and thus allowing for their separation. numberanalytics.combath.ac.uk
Lipases are a class of enzymes frequently employed for this purpose. For example, racemic this compound can be resolved using lipases like Candida antarctica Lipase (B570770) B (CAL-B). In a biphasic system, the (R)-enantiomer can be selectively acetylated, enabling the isolation of the (S)-enantiomer with high enantiomeric excess.
| Enzyme | Enantiomeric Excess (ee) | Yield |
| CAL-B | 98% | 45% |
| Pseudomonas fluorescens | 82% | 38% |
| Data sourced from a representative enzymatic resolution of a racemic benzyloxypentanoic acid derivative. |
Biocatalytic Transformations for Chiral Benzyloxypentanoic Acid Derivatives
Biocatalytic transformations can be used to directly synthesize chiral derivatives of benzyloxypentanoic acid. This often involves the use of whole microbial cells or isolated enzymes to perform stereoselective reactions.
For instance, the enantioselective reduction of a diketone precursor, 3,5-dioxo-6-(benzyloxy)hexanoic acid, ethyl ester, has been demonstrated using cell suspensions of Acinetobacter calcoaceticus. mdpi.comrsc.orgresearchgate.net This process yields the corresponding (3R,5S)-dihydroxy ester, a key chiral intermediate for various pharmaceuticals, with high enantiomeric excess. mdpi.comrsc.orgresearchgate.net
Another approach involves the use of recombinant enzymes. For example, ketoreductases have been successfully used for the asymmetric reduction of ketoesters, producing chiral hydroxy esters that are valuable precursors for more complex molecules. nih.gov
Optimization of Biocatalytic Systems
To enhance the efficiency and economic viability of biocatalytic processes, optimization of the reaction conditions is crucial. This can involve several strategies:
Enzyme/Strain Selection and Engineering: Screening for novel enzymes with desired activities and selectivities, as well as protein engineering to improve enzyme performance, are key strategies.
Reaction Medium Engineering: The choice of solvent, pH, and temperature can significantly impact enzyme activity and stability. For example, the reduction of 3,5-dioxo-6-(benzyloxy)hexanoic acid, ethyl ester by Acinetobacter calcoaceticus was optimized for pH (5.5) and temperature (32°C). researchgate.netresearchgate.net
Substrate and Cofactor Concentration: Optimizing the concentrations of the substrate and any necessary cofactors (like NADH) is essential for maximizing reaction yield and efficiency. rsc.org Cofactor regeneration systems, often involving a second enzyme and a sacrificial substrate, are frequently employed to reduce costs. rsc.org
Process Intensification: Techniques like using immobilized enzymes or whole cells can improve catalyst stability and allow for easier separation and reuse, leading to more sustainable processes.
Protective Group Chemistry
In the multi-step synthesis of complex organic molecules like derivatives of this compound, protecting groups are indispensable tools. organic-chemistry.org They temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. organic-chemistry.org
Benzyl (B1604629) Ether as a Protecting Group for Hydroxyl Functionality
The benzyl ether is a widely used protecting group for hydroxyl functionalities due to its stability across a broad spectrum of reaction conditions, including acidic and basic environments. organic-chemistry.orguwindsor.cahighfine.com
Installation: The most common method for introducing the benzyl group is the Williamson ether synthesis, where an alkoxide, generated from the alcohol with a base like sodium hydride (NaH), reacts with benzyl bromide or benzyl chloride. organic-chemistry.orghighfine.com For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be employed under acidic catalysis. organic-chemistry.org
Stability: Benzyl ethers are robust and withstand many reagents that would otherwise react with a free hydroxyl group. uwindsor.ca They are generally stable to both acidic and basic conditions, making them compatible with a wide range of synthetic transformations. uwindsor.caorganic-chemistry.org
Deprotection: The removal of the benzyl group is typically achieved through catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.orguwindsor.cahighfine.com This method is mild and often provides high yields of the deprotected alcohol. uwindsor.ca Alternative deprotection methods include the use of strong acids, although this is limited to acid-stable substrates, and oxidation followed by hydrolysis. organic-chemistry.org Another method involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) for mild debenzylation that tolerates various other functional groups. organic-chemistry.org
| Protection Method | Reagents | Conditions |
| Williamson Ether Synthesis | Alcohol, NaH, Benzyl Bromide/Chloride | Basic |
| Acid-Catalyzed | Alcohol, Benzyl trichloroacetimidate | Acidic |
| Deprotection Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, common, neutral pH. masterorganicchemistry.com |
| Strong Acid | e.g., BBr₃ | Harsh, cleaves most protecting groups. uwindsor.ca |
| Oxidation | e.g., DDQ | Useful for p-methoxybenzyl ethers. organic-chemistry.org |
| Lewis Acid | BCl₃·SMe₂ | Mild, tolerates many functional groups. organic-chemistry.org |
Benzyloxycarbonyl (Cbz) Group in Amino-Substituted Pentanoic Acids
For amino-substituted pentanoic acids, the benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection, particularly in peptide synthesis. masterorganicchemistry.comvulcanchem.comtotal-synthesis.com It converts the nucleophilic amine into a less reactive carbamate (B1207046). total-synthesis.com
Installation: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. total-synthesis.com This reaction is generally efficient and provides the N-Cbz protected amino acid in good yield.
Stability and Orthogonality: A key advantage of the Cbz group is its stability towards both acidic and basic conditions, which allows for the selective removal of other protecting groups, such as Boc (tert-butoxycarbonyl), which is acid-labile, or Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. organic-chemistry.orgmasterorganicchemistry.com This "orthogonal" protection strategy is fundamental in the synthesis of complex molecules with multiple functional groups. organic-chemistry.org
Deprotection: The most common and mildest method for cleaving the Cbz group is catalytic hydrogenolysis (e.g., H₂, Pd/C). masterorganicchemistry.comacs.org This reaction proceeds under neutral conditions and liberates the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com The combination of palladium on carbon with niobic acid has been shown to facilitate this deprotection. acs.org
| Protection Reagent | Base |
| Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or NaOH |
| Deprotection Method | Reagents |
| Catalytic Hydrogenolysis | H₂, Pd/C |
| Catalytic Hydrogenolysis with Promoter | H₂, Pd/C, Nb₂O₅/C |
Selective Deprotection Methodologies
The ability to selectively remove one protecting group in the presence of others is crucial for the successful synthesis of complex molecules like derivatives of this compound.
Selective Deprotection of Benzyl Ethers: While catalytic hydrogenolysis is a standard method for benzyl ether cleavage, it can also reduce other functional groups like alkenes or alkynes. uwindsor.ca In such cases, alternative methods are required. For instance, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers. cdnsciencepub.com Furthermore, certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be selectively removed by oxidation with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), while the unsubstituted benzyl ether remains intact. organic-chemistry.orghighfine.com Visible-light-mediated oxidative debenzylation using DDQ has also been developed as a mild method. mpg.de
Selective Deprotection of Cbz Groups: The Cbz group's lability to hydrogenolysis provides excellent orthogonality with many other protecting groups. orgsyn.org For example, a molecule containing both a Cbz-protected amine and a Boc-protected amine can be selectively deprotected at the Boc-protected site using acid, leaving the Cbz group untouched. masterorganicchemistry.com Conversely, hydrogenolysis will remove the Cbz group without affecting the Boc group. orgsyn.org A combination of BCl₃ and pentamethylbenzene (B147382) has been used for the smooth debenzylation of phenol (B47542) benzyl ethers at low temperatures, even in the presence of a Cbz group. orgsyn.orgorgsyn.org
Chemical Transformations and Reaction Mechanisms of 4 Benzyloxy Pentanoic Acid
Reactivity of the Benzyloxy Moiety
The benzyloxy group consists of a benzyl (B1604629) group attached to an oxygen atom. Its reactivity is centered on the lability of the benzyl C-O bond and the potential for reactions on the aromatic ring, although reactions involving the cleavage of the C-O bond are more common and synthetically useful.
The benzyloxy group in compounds like 4-(benzyloxy)pentanoic acid can undergo oxidation. Under strong oxidizing conditions, the benzyl group can be cleaved and oxidized to form a benzoic acid derivative. Common reagents for this type of transformation include potassium permanganate (B83412) or chromium trioxide in an acidic medium. This reaction is generally vigorous and can lead to the decomposition of the rest of the molecule if not performed under carefully controlled conditions.
The benzyloxy group can be susceptible to nucleophilic substitution reactions, although this is less common than cleavage. The benzylic carbon is activated towards SN1 and SN2 reactions. For instance, treatment with strong acids like HBr can cleave the ether, with the bromide ion acting as a nucleophile to form benzyl bromide. youtube.com The Williamson ether synthesis, which is used to form benzyl ethers by reacting an alkoxide with benzyl bromide, proceeds via an SN2 mechanism and highlights the electrophilic nature of the benzylic carbon in the benzyl halide precursor. youtube.comyoutube.com
One of the most synthetically valuable reactions of the benzyloxy group is its cleavage via catalytic hydrogenolysis. This reaction is widely used as a method for deprotecting hydroxyl groups. smolecule.comorganic-chemistry.org The process typically involves reacting the benzyl ether with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.comchemicalforums.com
The reaction, known as hydrogenolysis, cleaves the carbon-oxygen bond, resulting in the formation of toluene (B28343) and the corresponding alcohol. youtube.comyoutube.com This method is highly selective; it can cleave a benzyl ether without affecting other ether types, such as ethyl ethers, within the same molecule. youtube.com The reaction conditions are generally mild, making it compatible with a wide array of other functional groups. youtube.comorganic-chemistry.org The mechanism is thought to involve the adsorption of the benzyl ether onto the palladium surface, followed by oxidative addition of the C-O bond to the metal center and subsequent hydrogenolysis. chemicalforums.commdpi.com Alternative reagents, such as a boron trichloride–dimethyl sulfide (B99878) complex, can also be used for selective debenzylation under mild conditions, tolerating functional groups that might be sensitive to standard hydrogenolysis. organic-chemistry.org
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, most notably reduction to an alcohol and conversion into esters.
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4-(benzyloxy)pentan-1-ol. This transformation requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. chemistrysteps.comlibretexts.org The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. chemistrysteps.com
The mechanism involves the deprotonation of the acidic proton by the hydride reagent, followed by coordination of the aluminum to the carbonyl oxygen. chemistrysteps.com This coordination enhances the electrophilicity of the carbonyl carbon, which is then attacked by a hydride ion. The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemistrysteps.comlibretexts.org For this reason, isolating the aldehyde is generally not feasible with powerful reducing agents like LiAlH₄. chemistrysteps.com It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically not reactive enough to reduce carboxylic acids. libretexts.orgyoutube.com Borane (BH₃), often complexed with THF, is another reagent capable of reducing carboxylic acids to alcohols and can sometimes offer different selectivity compared to LiAlH₄. youtube.com
Esterification is a fundamental reaction of carboxylic acids. This compound can react with various alcohols in the presence of an acid catalyst to form the corresponding esters. smolecule.comchemguide.co.uk This reversible reaction, known as Fischer esterification, is typically catalyzed by a strong mineral acid such as concentrated sulfuric acid or by dry hydrogen chloride gas. chemguide.co.uk
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. chemguide.co.uk To drive the equilibrium towards the product side, water is often removed as it is formed. Boric acid has also been reported as a mild and chemoselective catalyst for the esterification of certain carboxylic acids, particularly α-hydroxy acids. researchgate.net
Amidation and Peptide Coupling Reactions
The carboxylic acid functionality of this compound allows it to readily undergo amidation and peptide coupling reactions to form amide bonds. This transformation is crucial for incorporating this molecule into larger structures, such as peptides. The process involves the activation of the carboxyl group to facilitate a nucleophilic attack by an amine.
A variety of coupling reagents are effective for these reactions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and enhance efficiency. peptide.com Phosphonium and aminium/uronium salts are also highly effective. Examples include (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). peptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, facilitating amide bond formation. sigmaaldrich.com For instance, the reaction can be carried out using HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dimethylformamide (DMF). The selection of the specific reagent and conditions can be tailored to optimize the yield and purity of the desired amide product.
| Coupling Reagent Class | Examples | Common Additives |
|---|---|---|
| Carbodiimides | DCC, DIC | HOBt, HOAt |
| Phosphonium Salts | BOP, PyBOP | N/A |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | N/A |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involved in the synthesis and transformation of this compound and related compounds provides insight into reaction outcomes and stereochemistry.
The benzyloxy group in this compound is typically introduced via a Williamson ether synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comkhanacademy.orglibretexts.org In this process, an alkoxide, generated from a precursor like ethyl 4-hydroxypentanoate (B1260314), acts as the nucleophile. This nucleophile attacks the electrophilic benzylic carbon of a benzyl halide, such as benzyl bromide.
The reaction proceeds through a concerted mechanism involving a "backside attack," where the nucleophile approaches the carbon atom at an angle of 180° to the leaving group. masterorganicchemistry.comyoutube.com This leads to an inversion of stereochemistry at the carbon center if it is chiral. The transition state features a trigonal bipyramidal geometry with the carbon atom temporarily five-coordinate. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentrations of both the nucleophile and the electrophile. libretexts.org
While not a direct reaction of this compound, the intramolecular cyclization of related carbamates is a mechanistically relevant transformation. Carbamates derived from amino acids or other bifunctional molecules can undergo intramolecular cyclization to form cyclic structures. nih.govmdpi.com For example, an N-benzyloxy carbamate (B1207046) with a tethered nucleophile can cyclize to form a protected cyclic hydroxamic acid. nih.gov
The mechanism often involves the deprotonation of a nucleophilic group (like an alcohol or a stabilized carbanion) by a base. This internal nucleophile then attacks the electrophilic carbonyl carbon of the carbamate group. nih.gov This intramolecular nucleophilic acyl substitution proceeds through a cyclic tetrahedral intermediate, which then collapses to form the final ring product, expelling a leaving group. The favorability of forming five- or six-membered rings is often attributed to their thermodynamic stability. mdpi.com
The principles of stereochemical control in glycosylation are relevant when considering the potential incorporation of carboxylic acids like this compound into carbohydrate structures. Achieving stereoselectivity at the newly formed anomeric center is a significant challenge in carbohydrate chemistry. bohrium.comrsc.org
One powerful strategy for controlling stereochemistry is "neighboring group participation." A participating group at the C-2 position of the glycosyl donor, such as an acyl group, can influence the reaction's outcome. This group can form a cyclic intermediate (e.g., an oxazolinium or acyloxonium ion) after the departure of the anomeric leaving group. This intermediate shields one face of the molecule, directing the incoming nucleophile—which could be a carboxylic acid—to attack from the opposite face, typically resulting in a 1,2-trans-glycoside. rsc.org The choice of protecting groups, the glycosyl donor, the promoter, and the reaction solvent all play critical roles in determining the final stereochemical outcome of the glycosylation reaction. rsc.orgacs.org Recent studies have also explored base-promoted glycosylation of unprotected carboxylic acids and phenanthroline-catalyzed methods to achieve high α-selectivity. rsc.orgresearchgate.net
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| N,N'-Diisopropylcarbodiimide (DIC) |
| 1-Hydroxybenzotriazole (HOBt) |
| 1-Hydroxy-7-azabenzotriazole (HOAt) |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) |
| N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) |
| N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) |
| N,N-Diisopropylethylamine (DIPEA) |
| Dimethylformamide (DMF) |
| Benzyl bromide |
| Ethyl 4-hydroxypentanoate |
Analytical Characterization in Academic Research
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(Benzyloxy)pentanoic acid. These techniques provide detailed information about the compound's functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound and its derivatives.
In ¹H NMR analysis of related compounds, characteristic signals are observed that confirm the presence of specific structural motifs. For instance, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The benzylic methylene (B1212753) protons (CH2) adjacent to the oxygen atom often present as a singlet around δ 4.5 ppm. semanticscholar.org The protons of the pentanoic acid chain exhibit distinct signals corresponding to their chemical environment.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is typically observed as a signal in the downfield region of the spectrum. The aromatic carbons of the benzyl group show a series of peaks in the aromatic region (around 127-138 ppm), while the benzylic carbon and the carbons of the pentanoic acid chain appear at more upfield chemical shifts. rsc.orgnih.gov
| Compound/Fragment | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| Aromatic Protons (Benzyl Group) | 7.2-7.4 (m) | 127-138 | rsc.org |
| Benzylic Methylene Protons (Ar-CH₂) | ~4.5 (s) | ~68-77 | rsc.orgsemanticscholar.orgnih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the analysis of this compound and similar structures, IR spectra reveal characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. rsc.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a sharp, intense peak around 1700-1730 cm⁻¹. nih.gov Furthermore, the C-O stretching of the ether linkage and the aromatic C-H and C=C stretching vibrations of the benzyl group can also be identified in the fingerprint region of the spectrum.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | rsc.org |
| Carboxylic Acid C=O Stretch | 1700-1730 | nih.gov |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound. For derivatives of this compound, HRMS is used to confirm the calculated molecular formula by comparing the experimentally measured mass to the theoretical mass. rsc.orgsemanticscholar.org This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Combining a separation technique with mass spectrometry provides a powerful tool for analyzing complex mixtures and confirming the identity of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of volatile derivatives of this compound. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatograph separates the compound from impurities, and the mass spectrometer provides mass information for the eluted peaks, thus confirming the identity and purity of the target compound. semanticscholar.org
Chromatographic Methods
Chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks. rsc.org Column chromatography, typically using silica (B1680970) gel as the stationary phase, is a standard method for the purification of this compound on a preparative scale. rsc.org The choice of solvent system (eluent) is critical for achieving effective separation. rsc.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized chemical compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For organic acids and their derivatives, reversed-phase HPLC (RP-HPLC) is the most common modality.
In a typical RP-HPLC setup for purity analysis, a nonpolar stationary phase, such as a C18 or C4 silica-based column, is used. rsc.orghplc.eu The mobile phase usually consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. rsc.orghplc.eu A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the main compound from any impurities, which may have a wide range of polarities. rsc.org Additives like trifluoroacetic acid (TFA) or acetic acid are frequently included in the mobile phase to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups. rsc.orgnih.gov
Purity is determined by integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak with minimal or no secondary peaks. rsc.org Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the benzyloxy group provides strong chromophoric activity.
Table 1: Illustrative HPLC Conditions for Purity Analysis of Organic Acids
| Parameter | Condition | Rationale / Source |
|---|---|---|
| Column | Reversed-Phase C18 or C4, 5 µm particle size | C18 is standard for nonpolar compounds; C4 is used for larger, more hydrophobic molecules. rsc.org |
| Mobile Phase | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier. TFA is an ion-pairing agent that improves peak shape for acids. rsc.org | | Gradient | Linear gradient, e.g., 5% to 95% B over 20 minutes | Ensures elution of both polar and nonpolar impurities. rsc.org | | Flow Rate | 1.0 - 1.2 mL/min | A typical analytical flow rate for standard 4.6 mm ID columns. rsc.orgnih.gov | | Temperature | 25-30°C | Controlled temperature ensures run-to-run reproducibility. hplc.eunih.gov | | Detection | UV at 254 nm or Photodiode Array (PDA) Detector | The aromatic ring is detectable at ~254 nm. A PDA detector provides spectral data to aid in peak identification. |
Chiral Chromatography for Enantiomeric Excess Determination
While this compound itself is not chiral, many of its important precursors and derivatives are, possessing one or more stereocenters. For these chiral molecules, determining the enantiomeric excess (ee), which measures the purity of one enantiomer relative to the other, is critical, particularly in pharmaceutical synthesis where stereoisomers can have different biological activities. Chiral HPLC is the predominant method for this analysis. uma.esnih.gov
Chiral separation is achieved by using a Chiral Stationary Phase (CSP). These columns are packed with a solid support to which a single enantiomer of a chiral selector has been immobilized. youtube.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector on the CSP. youtube.com The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.
Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds. nih.govyoutube.com The selection of the mobile phase is crucial for achieving resolution. Different modes can be used, including normal phase (e.g., heptane/isopropanol), reversed-phase (e.g., water/acetonitrile), and polar organic mode (e.g., acetonitrile/methanol). nih.govnih.govnih.gov For instance, a chiral HPLC method was successfully developed to resolve the four stereoisomers of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, a key intermediate in the synthesis of statin drugs, using a chiral reversed-phase column. nih.gov Optimization of mobile phase composition, additives, and temperature is essential to maximize the resolution between the enantiomeric peaks. nih.govrsc.org The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.
Table 2: General Conditions for Chiral HPLC Separation of Benzyloxy-Substituted Acid Derivatives
| Parameter | Condition | Rationale / Source |
|---|---|---|
| Chiral Column | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak ID) | These CSPs show broad enantioselectivity for many classes of compounds. nih.govrsc.org |
| Mobile Phase Mode | Normal, Reversed, or Polar Organic Mode | The choice depends on the analyte's properties. Polar organic mode can offer short run times and sharp peaks. nih.govnih.gov |
| Mobile Phase Example | Heptane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) | These are standard mobile phase systems for chiral separations. nih.govsemanticscholar.org |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve resolution in chiral chromatography. nih.gov |
| Temperature | 25°C | Temperature affects the thermodynamics of chiral recognition and must be controlled. nih.gov |
| Detection | UV/CD (Circular Dichroism) | A CD detector can help identify the elution order of enantiomers without pure standards. uma.es |
Applications As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis
Building Block for Complex Organic Molecules
The structural features of benzyloxy-substituted pentanoic acids make them effective building blocks for the assembly of complex organic molecules. The pentanoic acid backbone, combined with the benzyloxy group, offers a combination of a flexible aliphatic chain and a stable protecting group that can be removed under specific conditions. For instance, 5-(Benzyloxy)pentanoic acid serves as a precursor for synthesizing a variety of complex organic structures. Its ability to participate in reactions like oxidation, reduction, and substitution makes it a versatile starting material for creating diverse chemical entities.
Derivatives such as (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid are utilized as intermediates in the synthesis of even more structurally intricate molecules. Current time information in Bangalore, IN. The chirality and multiple functional groups present in this derivative make it a valuable chiron for stereoselective synthesis. Another example is the complex molecule 2-[2-(2-Benzyloxy-phenoxy)-acetylamino]-4-methyl-pentanoic acid (2-hydroxy-5-oxo-tetrahydro-furan-3-yl)-amide, which incorporates a benzyloxy-phenoxy moiety, illustrating the integration of such building blocks into larger, multifunctional compounds. dntb.gov.ua The aldehyde derivative, 5-(benzyloxy)pentanal, can be oxidized to form 5-(benzyloxy)pentanoic acid and is itself an organic building block for complex molecules and pharmaceuticals. nih.gov
Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates
Benzyloxy-substituted pentanoic acids are significant precursors in the synthesis of intermediates for the pharmaceutical and agrochemical industries. nih.gov The benzyloxy group often plays a crucial role in enhancing solubility in organic solvents, which is critical for reaction efficiency during the synthesis of active pharmaceutical ingredients (APIs).
A notable application is in the synthesis of the cholesterol-lowering drug atorvastatin. An intermediate in its production, 4-methyl-3-oxo-N-(4-benzyloxyphenyl)pentamide, features a benzyloxy-substituted phenylamide group. Similarly, the synthesis of ezetimibe, a drug used to lower cholesterol levels, involves the intermediate 5-Benzyloxy-5-(4-fluoro-phenyl)-pentanoic acid. mdpi.com The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have shown antimycobacterial activity, further highlights the utility of benzyloxy-containing building blocks in medicinal chemistry. diva-portal.org
In the broader context of agrochemicals and pharmaceuticals, optically active 3-(4-hydroxyphenyl)propionic acids are important intermediates, and processes for their production can involve benzyloxy-protected precursors. google.com The enzymatic synthesis of chiral pharmaceutical intermediates, such as a key chiral synthon for a cholesterol-lowering drug, has been achieved through the stereoselective microbial reduction of compounds like ethyl 3,5-dioxo-6-(benzyloxy)hexanoate. nyu.eduresearchgate.net
Role in Peptide and Protein Synthesis
In the fields of peptide and protein synthesis, the benzyloxycarbonyl group (Cbz or Z), derived from benzyl (B1604629) chloroformate, is a well-established protecting group for amines. This makes benzyloxy-containing acids valuable tools. For example, 5-(((Benzyloxy)carbonyl)amino)pentanoic acid is used as an intermediate in peptide synthesis, where the benzyloxycarbonyl group protects the amino function while the carboxylic acid is available for coupling reactions. researchgate.net This protecting group is advantageous because it is stable during peptide coupling but can be readily removed under mild, acid-free conditions such as catalytic hydrogenolysis.
Specific derivatives like (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a threonine derivative, serve as chiral building blocks for synthesizing peptides that contain modified amino acid residues. Current time information in Bangalore, IN.uliege.be The presence of both the benzyloxy and the tert-butoxycarbonyl (Boc) protecting groups allows for selective deprotection and subsequent coupling with other amino acids. Current time information in Bangalore, IN. Such modified peptides are instrumental in studying protein-protein interactions and in the development of novel therapeutic agents. Current time information in Bangalore, IN.
The utility of these compounds is further demonstrated in the synthesis of cyclic peptide natural products. For instance, a derivative, (3R,4R)-3-(((benzyloxy)carbonyl)amino)-4-methyl-5-oxo-5-allyloxypentanoic acid, is an intermediate in the synthesis of argifin (B3182190), a chitinase (B1577495) inhibitor with potential as a fungicide or antimalarial agent. nih.gov
Utility in Polymer Chemistry for Copolyester Synthesis
Benzyloxy-substituted carboxylic acids and their lactone derivatives are important monomers for the synthesis of functional copolyesters. These polymers are of interest for biomedical applications and as sustainable materials. The benzyloxy group serves as a protected hydroxyl group, which can be deprotected after polymerization to yield a functional polymer with pendant hydroxyl groups, amenable to further modification. nyu.edu
5-(Benzyloxy)pentanoic acid is particularly noted for its use in synthesizing copolyesters through the lipase-catalyzed ring-opening polymerization (ROP) of its corresponding δ-valerolactone derivative. Enzymatic ROP is considered a green chemistry technique that avoids the use of toxic metal catalysts. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the ROP of various lactones, including those with benzyloxy substituents. researchgate.netnih.gov
Research has demonstrated the synthesis of polylactide copolymers with pendant benzyloxy groups by copolymerizing a benzyl-ether substituted monomer with lactide. nyu.edu Similarly, the copolymerization of ε-caprolactone with 5-benzyloxy-1,3-dioxan-2-one results in poly(carbonate ester)s. researchgate.net After polymerization, the benzyl groups can be removed via hydrogenolysis to unmask hydroxyl groups for further functionalization. nyu.eduresearchgate.net In a related application, 6-(benzyloxy)hexanoic acid has been used in the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable copolyester. mdpi.com
Intermediate in the Construction of Bioactive Molecules and Natural Products
The enantiomerically pure forms of benzyloxy-substituted pentanoic acids are critical intermediates for the total synthesis of bioactive molecules and complex natural products. Current time information in Bangalore, IN. These synthons allow for the precise installation of stereocenters in the target molecule. nih.gov
The role of these intermediates is evident in the synthesis of the natural product (+)-Polyoxin J, an antifungal agent, which involves complex, multi-step synthetic pathways where protected hydroxylated amino acids are key components. nih.gov Another significant example is the synthesis of the cyclic pentapeptide argifin, a chitinase inhibitor. The synthetic route to argifin utilizes (3R,4R)-3-(((benzyloxy)carbonyl)amino)-4-methyl-5-oxo-5-allyloxypentanoic acid, showcasing the use of a benzyloxy-protected amino acid derivative to build a complex peptide macrocycle. nih.gov
Furthermore, derivatives of benzyloxy-substituted acids are being explored for a range of therapeutic properties. For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit M. tuberculosis. diva-portal.org The synthesis of these bioactive compounds relies on the benzyloxybenzylamine intermediates, which are derived from their corresponding benzonitriles. diva-portal.org The structural motif of a benzyloxy group attached to an aromatic ring is also found in compounds investigated for anti-inflammatory activity, such as pyrimidine (B1678525) derivatives bearing a 4-(benzyloxy)phenyl moiety.
Theoretical and Computational Investigations
Conformational Analysis of 4-(Benzyloxy)pentanoic Acid and its Derivatives
Conformational analysis is essential for understanding the three-dimensional structure of this compound, which in turn dictates its physical and biological properties. The flexibility of the molecule arises from rotation around several single bonds, primarily in the pentanoic acid chain and the benzyloxy group.
| Conformation | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-Anti | A fully extended chain, generally the most stable. | 0.00 |
| Anti-Gauche | A partially folded chain. | ~0.9 |
| Gauche-Gauche (same sign) | A more compact, folded conformation. | ~1.8 |
| Gauche-Gauche (opposite sign) | A sterically hindered conformation (syn-pentane). | >3.5 |
Note: The relative energies are based on general principles of alkane conformational analysis and may vary for this compound due to the influence of the benzyloxy and carboxylic acid groups.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.
The electronic properties of this compound are determined by its constituent functional groups: the phenyl ring, the ether linkage, and the carboxylic acid. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. The HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atom of the benzyloxy group, making these sites susceptible to electrophilic attack. The LUMO is expected to be centered on the carboxylic acid group, particularly the carbonyl carbon, which is the most likely site for nucleophilic attack.
DFT calculations on analogous structures, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, have shown a HOMO-LUMO energy gap of approximately 4.33 eV. nih.govresearchgate.netrri.res.in This value provides an indication of the kinetic stability of the molecule. A larger energy gap generally corresponds to higher stability and lower reactivity. researchgate.net
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | - | Region of electron donation (nucleophilicity) |
| LUMO Energy | - | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.3337 eV | Indicator of chemical reactivity and kinetic stability |
Note: The data is from a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, and serves as an illustrative example.
Calculations of electrostatic potential maps would further reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions of intermolecular interactions.
Molecular Modeling and Docking Studies for Derivative Interactions
While specific molecular docking studies on this compound are not widely reported, research on its derivatives provides valuable insights into how this chemical scaffold can interact with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. uq.edu.au
For instance, derivatives of 4-(benzyloxy)phenyl-pentanoic acid have been investigated as inhibitors of human Group IIA phospholipase A2 (hGIIA), an enzyme implicated in inflammatory processes. nih.gov Molecular dynamics simulations of these complexes have helped to validate binding modes and understand the structural basis for inhibition. nih.gov
In a typical docking study, the ligand, a derivative of this compound, is placed in the active site of the target protein. The simulation then explores various binding poses, and a scoring function is used to estimate the binding affinity for each pose. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the carboxylic acid moiety is a common hydrogen bond donor and acceptor, while the benzyloxy group can engage in hydrophobic and π-stacking interactions.
| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Carboxylic Acid | Hydrogen Bonding, Salt Bridge | Arginine, Lysine, Serine, Histidine |
| Benzyloxy Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |
| Ether Oxygen | Hydrogen Bonding (acceptor) | Serine, Threonine, Tyrosine |
| Pentyl Chain | Hydrophobic/Van der Waals | Leucine, Isoleucine, Valine, Alanine |
These studies on derivatives highlight the potential of the this compound scaffold for designing molecules that can fit into specific binding pockets and modulate the activity of biological targets.
Computational Predictions of Reaction Pathways and Stereoselectivity
Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions and to understand the origins of stereoselectivity. For this compound, theoretical calculations can be used to model various transformations, such as those involving the carboxylic acid group or the benzylic position.
The reactivity of the carboxylic acid group, for example, in esterification or amidation reactions, can be modeled by calculating the transition state energies for different mechanisms. This can help in optimizing reaction conditions.
The stereoselectivity of reactions at the chiral center (C4) is of particular interest. For instance, in the synthesis of chiral derivatives, computational models can predict which diastereomer is more likely to form. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products. The product that is formed through the lower energy transition state is expected to be the major product.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The synthesis of benzyloxy-protected carboxylic acids traditionally relies on methods like the Williamson ether synthesis, which often involves harsh bases and anhydrous conditions. Future research must prioritize the development of more environmentally benign and efficient synthetic pathways.
Key research objectives include:
Biocatalytic Approaches: The use of enzymes, such as lipases, offers a highly selective and green alternative for synthesizing chiral compounds. For instance, lipases like Candida antarctica Lipase (B570770) B (CALB) have been successfully used for the kinetic resolution of racemic acids and lactones, providing access to enantiomerically pure (S)- & (R)-4-(acyloxy)pentanoic acids from bio-derived γ-valerolactone. whiterose.ac.uk A similar strategy could be adapted for 4-(benzyloxy)pentanoic acid, potentially using engineered enzymes for higher efficiency and selectivity.
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as mechanochemical ball-milling, has shown promise for related syntheses, achieving high yields while minimizing waste. Exploring the use of greener solvents like water or supercritical CO2, especially in enzyme-catalyzed processes, is another critical avenue. researchgate.net The production of the pharmaceutical Pregabalin, for example, notably performs all four manufacturing steps in water. researchgate.net
Catalytic Reductive Amination: For producing amino-derivatives, which are valuable pharmaceutical intermediates, developing enzymatic routes is a key goal. Engineered glutamate (B1630785) dehydrogenase has been used to convert levulinic acid, a biomass-derived platform chemical, into (R)-4-aminopentanoic acid with high yield and stereoselectivity, using ammonia (B1221849) as a cheap amino donor and generating only inorganic carbonate as a by-product. frontiersin.org This approach represents a highly sustainable model for producing chiral amino acids from renewable feedstocks.
Table 1: Comparison of Synthetic Strategies for Pentanoic Acid Derivatives
| Method | Traditional Approach (e.g., Williamson Ether Synthesis) | Greener/Future Approach | Key Advantages of Greener Approach |
| Catalyst | Strong base (e.g., NaH) | Enzyme (e.g., Lipase, Dehydrogenase) | High selectivity, mild conditions, biodegradability. whiterose.ac.ukfrontiersin.org |
| Solvents | Anhydrous organic solvents (e.g., THF) | Water, solvent-free, or green solvents | Reduced toxicity, cost, and environmental impact. researchgate.net |
| By-products | Stoichiometric salt waste | Minimal or recyclable by-products (e.g., water, carbonate) | Improved atom economy and reduced waste streams. frontiersin.org |
| Stereocontrol | Often requires chiral auxiliaries or resolution agents | Direct enzymatic resolution or asymmetric synthesis | High enantiomeric excess (>99% ee) in a single step. frontiersin.org |
| Feedstock | Petroleum-based | Bio-based (e.g., levulinic acid from biomass) | Use of renewable resources, enhanced sustainability. frontiersin.org |
Exploration of Novel Catalytic Systems for Stereocontrol
Achieving precise control over the stereochemistry of the chiral center at the C4 position is paramount for the use of this compound in pharmaceuticals and advanced materials. While enzymatic resolution is a powerful tool, exploring other catalytic systems could provide alternative, scalable solutions.
Future research should focus on:
Asymmetric Hydrogenation/Transfer Hydrogenation: The development of chiral metal catalysts (e.g., based on Ruthenium, Rhodium, or Iridium) for the asymmetric hydrogenation of a corresponding keto-acid precursor, 4-oxo-pentanoic acid, could provide a direct and efficient route to enantiomerically pure 4-hydroxypentanoic acid, which can then be benzylated.
Organocatalysis: Metal-free organocatalysts present a sustainable alternative to metal-based systems. google.com Chiral proline derivatives or other small organic molecules could be designed to catalyze the asymmetric Michael addition to a suitable α,β-unsaturated precursor, establishing the chiral center with high enantioselectivity. The asymmetric addition of nitroalkanes to chalcones has been achieved with excellent yields using organic catalysts. chemrevlett.com
Directed Evolution of Enzymes: While natural enzymes show promise, their efficiency and substrate scope can be limited. mdpi.com Using directed evolution to tailor enzymes like ketoreductases or dehydrogenases specifically for the reduction of 4-oxo-pentanoic acid derivatives could lead to biocatalysts with superior activity, stability, and stereoselectivity, as demonstrated in the synthesis of statin intermediates. mdpi.commdpi.com
Application in New Material Science Contexts
The structural features of this compound make it an intriguing building block for various advanced materials. ambeed.com Its potential in this area remains largely untapped.
Promising avenues for exploration include:
Liquid Crystals: The rigid benzyl (B1604629) group combined with the flexible pentanoic acid chain is a classic structural motif for liquid crystalline materials. By modifying the aromatic ring or esterifying the carboxylic acid with other mesogenic groups, novel liquid crystals with specific phase behaviors and properties could be designed. For example, 1,3,4-oxadiazole-based liquid crystals have been synthesized using 4-(benzyloxy)benzoic acid as a starting material. growingscience.com
Biodegradable Polymers and Polyesters: The hydroxyl-acid functionality (after debenzylation) makes it a suitable monomer for creating biodegradable polyesters. Polymerization could lead to materials with tunable properties for applications in biomedical devices, drug delivery, or sustainable packaging.
Functional Scaffolds for Organic Frameworks: The carboxylic acid group provides a perfect anchor point for incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). ambeed.com Such frameworks built with this compound as a linker could possess unique porous structures, making them candidates for gas storage, separation, or catalysis.
Design of Next-Generation Bioactive Scaffolds Based on the this compound Structure
The core structure of this compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. smolecule.com Its derivatives have been investigated for a range of biological activities. ontosight.ai
Future design strategies should focus on:
Enzyme Inhibitors: The pentanoic acid backbone is present in a number of enzyme inhibitors. By modifying the core structure, new potent and selective inhibitors can be designed. For example, derivatives of 5-(4-benzyloxyphenyl)-4S-(7-phenylheptanoylamino)pentanoic acid have been identified as inhibitors of secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes. nih.gov Similarly, benzothiazole (B30560) derivatives incorporating a benzyloxy-phenyl moiety have been developed as potent and reversible inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. nih.gov
Peptidomimetics: The γ-amino acid version of this structure, (R)-4-aminopentanoic acid, is an important building block for creating peptidomimetics. frontiersin.org These are molecules that mimic the structure of peptides but have improved stability and bioavailability. Incorporating this scaffold can help in designing novel drugs, such as analogues of Gly-Pro-Glu-OH (GPE) for treating neurodegenerative diseases. frontiersin.org
Orthopedic Bioactive Scaffolds: In tissue engineering, scaffolds are needed that can support bone growth and regeneration. mdpi.com While typically made from materials like titanium or calcium phosphates, the surface can be functionalized with bioactive molecules to promote osseointegration. mdpi.comstrath.ac.uk The carboxylic acid group of this compound could be used to anchor it to implant surfaces, with the benzyloxy group available for further functionalization to create a bioactive interface that encourages cell attachment and proliferation.
Q & A
Basic: What are the primary synthetic routes for 4-(Benzyloxy)pentanoic Acid?
The synthesis of this compound typically involves benzyl ether protection of hydroxyl groups or alkylation of carboxylic acid precursors. Key steps include:
- Esterification : Reacting pentanoic acid derivatives with benzyl bromide under basic conditions (e.g., K₂CO₃) to introduce the benzyloxy group .
- Oxidation/Reduction : For example, controlled oxidation of substituted alcohols or reduction of ketone intermediates using agents like NaBH₄ or LiAlH₄ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from by-products such as unreacted starting materials or over-oxidized species .
Basic: How is the structure of this compound confirmed experimentally?
Multi-technique validation is essential:
- NMR Spectroscopy : Compare H and C NMR peaks to expected shifts (e.g., benzyl protons at δ 7.3–7.5 ppm, methylene groups adjacent to oxygen at δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles (e.g., monoclinic symmetry observed in analogous benzoic acid derivatives) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .
Basic: What safety precautions are required when handling this compound?
Based on analogs like 4-(Benzyloxy)benzoic Acid:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers and light .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can researchers address low yields in the synthesis of this compound?
Low yields often stem from competing side reactions (e.g., over-alkylation or hydrolysis):
- Optimize Reaction Conditions : Adjust stoichiometry (e.g., excess benzyl bromide) or use phase-transfer catalysts to enhance selectivity .
- By-Product Analysis : Employ GC-MS or HPLC to identify impurities (e.g., dibenzylated by-products) and refine purification steps .
- Kinetic Monitoring : Use in-situ FTIR or TLC to track reaction progress and terminate before side reactions dominate .
Advanced: How does the stability of this compound vary under different experimental conditions?
Stability data from related compounds suggest:
- Thermal Stability : Decomposition above 150°C; avoid prolonged heating during rotary evaporation .
- pH Sensitivity : Susceptible to hydrolysis under strongly acidic/basic conditions (e.g., pH < 2 or > 10). Neutral buffers are recommended for biological assays .
- Light Sensitivity : Store in amber vials to prevent photodegradation, as UV exposure can cleave benzyl ether bonds .
Advanced: What are the emerging research applications of this compound?
- Drug Discovery : As a building block for prodrugs or enzyme inhibitors (e.g., modifying carboxylic acid groups to enhance bioavailability) .
- Material Science : Functionalizing polymers or nanoparticles via its reactive carboxyl and benzyloxy groups .
- Metabolic Studies : Tracing metabolic pathways using isotopically labeled derivatives (e.g., C-labeled pentanoic acid chain) .
Advanced: How to resolve contradictions in spectroscopic data for this compound derivatives?
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Crystallographic Refinement : Re-determine crystal structures to confirm stereochemistry, as seen in 4-(Benzyloxy)benzoic Acid (monoclinic P21/n space group, β = 97.7°) .
- Isotopic Labeling : Use H or C labels to assign ambiguous peaks in complex spectra .
Advanced: What analytical methods are recommended for quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
